molecular formula C15H14ClN5O2S B277088 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B277088
M. Wt: 363.8 g/mol
InChI Key: PUJYRTFYBKTCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic compound that has been widely used in scientific research. This compound is known for its potential therapeutic applications, especially in the field of cancer research.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the inhibition of various enzymes and pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. It also inhibits the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potent anticancer activity. It has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One area of research is the development of more potent analogs of this compound that exhibit improved anticancer activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways involved in cancer cell growth and survival.

Synthesis Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of 4-chlorobenzohydrazide with thiosemicarbazide in the presence of acetic acid to form 5-methyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form the final compound.

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and antifungal agent.

properties

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C15H14ClN5O2S/c1-9-19-20-15(24-9)17-12(22)3-2-4-13-18-14(21-23-13)10-5-7-11(16)8-6-10/h5-8H,2-4H2,1H3,(H,17,20,22)

InChI Key

PUJYRTFYBKTCFT-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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